1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
Brand Name: Vulcanchem
CAS No.: 119555-47-4
VCID: VC0048457
InChI: InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1
SMILES: C1C(OC(C1F)N2C=CC(=NC2=O)N)CO
Molecular Formula: C9H12FN3O3
Molecular Weight: 229.21 g/mol

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine

CAS No.: 119555-47-4

Main Products

VCID: VC0048457

Molecular Formula: C9H12FN3O3

Molecular Weight: 229.21 g/mol

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine - 119555-47-4

CAS No. 119555-47-4
Product Name 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
Molecular Formula C9H12FN3O3
Molecular Weight 229.21 g/mol
IUPAC Name 4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1
Standard InChIKey LTDCCBLBAQXNKP-VMHSAVOQSA-N
Isomeric SMILES C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO
SMILES C1C(OC(C1F)N2C=CC(=NC2=O)N)CO
Canonical SMILES C1C(OC(C1F)N2C=CC(=NC2=O)N)CO
Synonyms 1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine
2'-F-dd-ara-C
2'-fluoro-2',3'-dideoxyarabinosylcytosine
2,3-DDFPC
PubChem Compound 64990
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator